molecular formula C13H17NO4 B072632 Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 1149-24-2

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No. B072632
CAS RN: 1149-24-2
M. Wt: 251.28 g/mol
InChI Key: DIIWSYPKAJVXBV-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is a chemical compound belonging to the class of compounds known as pyridine carboxylates. It is a white, crystalline solid with a molecular weight of 250.25 g/mol. It is soluble in water and ethanol, and has a melting point of 136-138°C. It is used in a variety of laboratory and industrial applications, such as synthesis, catalysis, and as a reagent in chemical reactions.

Scientific Research Applications

  • Chemical Synthesis and Reactions : This compound is used in various chemical reactions. Bacon and Osuntogun (1980) demonstrated its formation during the reaction of diethyl 4-p-dimethylaminophenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with various electrophiles (R. Bacon & B. Osuntogun, 1980).

  • Antimicrobial Activity : Kumar et al. (2017) synthesized derivatives of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, which showed significant antimicrobial activities. This indicates its potential in developing antimicrobial agents (Ramesh Kumar et al., 2017).

  • Photooxidation Studies : Mitsunobu et al. (1972) studied the photooxidation of 1,4-Dihydropyridines, including diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, under various conditions. This provides insights into the photochemical behavior of such compounds (O. Mitsunobu et al., 1972).

  • Potential in Cancer Treatment : Ahn et al. (2018) designed and synthesized derivatives of this compound that induced apoptosis in colon cancer cells, suggesting its application in chemotherapy (Seunghyun Ahn et al., 2018).

  • Reductive Dehalogenation Catalyst : Hong Li and Yi Qun Li (2010) demonstrated that this compound, in the presence of potassium iodide, effectively reduces α-halo ketones, showcasing its utility in chemical reductions (Hong Li & Yi Qun Li, 2010).

  • Vasodilatory Properties : J. I. McKenna et al. (1988) synthesized isoxazolyldihydropyridines related to this compound and studied their cardioactivity, indicating potential use in cardiovascular therapeutics (J. I. McKenna et al., 1988).

  • Hypotensive Agents : Datar and Auti (2016) synthesized derivatives of this compound and evaluated them as hypotensive agents, demonstrating their efficacy in lowering blood pressure (P. Datar & P. Auti, 2016).

Safety and Hazards

This compound may cause skin and eye irritation, and it may also cause respiratory irritation . It’s classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. The target organs are the respiratory system .

properties

IUPAC Name

diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIWSYPKAJVXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289002
Record name Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1149-24-2
Record name 2,6-Dimethyl-3,5-pyridinedicarboxylic acid diethyl ester
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Record name Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate in organic synthesis?

A1: this compound is a key intermediate in the Hantzsch pyridine synthesis, a widely used method for synthesizing substituted pyridines . It serves as a versatile precursor for various other heterocyclic compounds, as demonstrated by its reaction with 1,3,5-triazine to form ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate .

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of electron-withdrawing ester groups at the 3 and 5 positions of the pyridine ring makes the 2 and 6 positions susceptible to nucleophilic attack. This is exemplified by the reaction with electrophiles, where ipso substitution occurs, replacing the dimethylamino group in the 4-p-dimethylaminophenyl derivative .

Q3: What insights do crystallographic studies provide about this compound?

A3: X-ray crystallography reveals that this compound molecules lack a symmetry plane due to the ethyl group conformation . The crystal packing is stabilized by C—H⋯O and C—H⋯π interactions, forming a three-dimensional network . These interactions are crucial for understanding the compound's solid-state properties.

Q4: Are there any notable applications of this compound derivatives in coordination chemistry?

A4: Yes, this compound can be modified to synthesize dihydrazone ligands. These ligands have been successfully employed to create dinuclear oxidovanadium complexes, which exhibit potential catalytic activity . This highlights the versatility of this scaffold in developing new metal complexes for various applications.

Q5: How does photooxidation affect Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?

A5: Photooxidation of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate under various conditions (different solvents, atmospheres) leads to the formation of this compound . This reaction is influenced by the substituents on the dihydropyridine ring and the reaction environment. Understanding these factors is crucial for controlling the photooxidation process and its potential applications.

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